molecular formula C12H22O3 B1625850 2,2-Dimethylbutanoic anhydride CAS No. 29138-64-5

2,2-Dimethylbutanoic anhydride

Cat. No.: B1625850
CAS No.: 29138-64-5
M. Wt: 214.3 g/mol
InChI Key: IENNOUHEKVPMRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylbutanoic anhydride typically involves the reaction of 2,2-Dimethylbutanoic acid with acetic anhydride or another suitable dehydrating agent . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride product. The reaction can be represented as follows:

2R-COOH+Ac2OR-CO-O-CO-R+AcOH2 \, \text{R-COOH} + \text{Ac}_2\text{O} \rightarrow \text{R-CO-O-CO-R} + \text{AcOH} 2R-COOH+Ac2​O→R-CO-O-CO-R+AcOH

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylbutanoic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Dimethylbutanoic anhydride involves nucleophilic acyl substitution reactions. The anhydride reacts with nucleophiles, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethylbutanoic anhydride is unique due to its branched structure, which can influence the steric and electronic properties of the acylated products. This can lead to different reactivity and selectivity compared to other anhydrides .

Properties

IUPAC Name

2,2-dimethylbutanoyl 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-7-11(3,4)9(13)15-10(14)12(5,6)8-2/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENNOUHEKVPMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC(=O)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541983
Record name 2,2-Dimethylbutanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29138-64-5
Record name 2,2-Dimethylbutanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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